

2-Iodo-4-nitroanisole CAS number 5399-03-1

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Compound of Interest

Compound Name: 2-Iodo-4-nitroanisole

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An In-Depth Technical Guide to **2-Iodo-4-nitroanisole** (CAS No. 5399-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-nitroanisole is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—featuring a methoxy group, a nitro group, and an iodine atom—provides a versatile platform for constructing complex molecular architectures. The iodine atom acts as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the nitro group offers a handle for reduction to an amine or can act as a directing group, and the methoxy group modulates the electronic properties of the ring. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, an exploration of its core reactivity in key transformations, and essential safety protocols, positioning it as an indispensable tool for professionals in chemical research and drug development.

Compound Profile and Physicochemical Properties

2-Iodo-4-nitroanisole, also known by its IUPAC name 2-iodo-1-methoxy-4-nitrobenzene, is a solid at room temperature, typically appearing as a light brown or yellow crystalline powder.^[1] Its structural and electronic features are central to its utility in synthetic chemistry.

Nomenclature and Chemical Identifiers

- CAS Number: 5399-03-1^[2]

- IUPAC Name: 2-iodo-1-methoxy-4-nitrobenzene[3]
- Synonyms: 2-Iodo-4-nitrophenyl methyl ether, Benzene, 2-iodo-1-methoxy-4-nitro-[4][5]
- Molecular Formula: C₇H₆INO₃[2]
- Molecular Weight: 279.03 g/mol [2]
- InChI Key: KBQBNJHOTNIGDD-UHFFFAOYSA-N[3]
- Canonical SMILES: COC1=CC=C([O-])C=C1I[3]

Caption: Figure 1: Chemical Structure of **2-Iodo-4-nitroanisole**

Physicochemical Data

The physical properties of **2-Iodo-4-nitroanisole** are summarized below. These values are critical for determining appropriate reaction and storage conditions.

Property	Value	Reference(s)
Appearance	Light brown to brown solid	[6]
Melting Point	92-98 °C	[4][7]
Boiling Point	343.3 ± 27.0 °C (Predicted)	[1][8]
Density	1.893 ± 0.06 g/cm ³ (Predicted)	[1][8]
Purity Specification	≥98% (HPLC)	[7]
Storage Temperature	Room temperature, sealed in dry, keep in dark place	[6]

Spectral Data

Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are available from various chemical suppliers and spectral databases.[9][10][11] Key ¹H NMR signals in DMSO-d₆ are observed at δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), and 3.98 (s, 3H), corresponding to the aromatic protons and the methoxy group protons, respectively.[9]

Synthesis and Purification

The most common and reliable synthesis of **2-Iodo-4-nitroanisole** proceeds from 2-Methoxy-5-nitroaniline via a Sandmeyer-type reaction. This process involves the formation of a diazonium salt intermediate, which is subsequently displaced by iodide.



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Caption: Figure 2: General workflow for the synthesis of **2-Iodo-4-nitroanisole**.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[9]

Materials:

- 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol)
- Concentrated Sulfuric Acid (12 mL, 0.22 mol)
- Sodium Nitrite (NaNO_2) (4.8 g, 0.070 mol)
- Potassium Iodide (KI) (16.8 g, 0.101 mol)
- Deionized Water
- Ethyl Acetate / Hexane for chromatography

Procedure:

- **Suspension Preparation:** Suspend 2-Methoxy-5-nitroaniline (10.0 g) in 150 mL of water in a suitable reaction vessel.
- **Acidification:** Slowly add concentrated sulfuric acid (12 mL) to the suspension while stirring. The exotherm should be managed by external cooling.

- **Diazotization:** Cool the reaction mixture to below 5 °C using an ice-salt bath. This low temperature is critical to prevent the highly reactive and unstable diazonium salt intermediate from decomposing.
- **Nitrite Addition:** Add a solution of sodium nitrite (4.8 g in 40 mL of water) dropwise to the cold mixture. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the mixture's appearance.
- **Iodide Displacement:** Once the diazotization is complete, add potassium iodide (16.8 g) portion-wise to the reaction mixture.
- **Reaction Completion:** Heat the mixture to 90 °C and maintain this temperature for 1 hour. The heating facilitates the decomposition of the diazonium salt and the displacement by iodide, liberating nitrogen gas.
- **Product Precipitation:** Cool the reaction mixture to 0 °C. The product, **2-Iodo-4-nitroanisole**, will precipitate as deep red or brown crystals.^[9]
- **Isolation:** Collect the crude product by filtration. Wash the crystals thoroughly with cold water to remove inorganic salts and dry them. A typical yield for the crude product is around 75%.^[9]

Purification

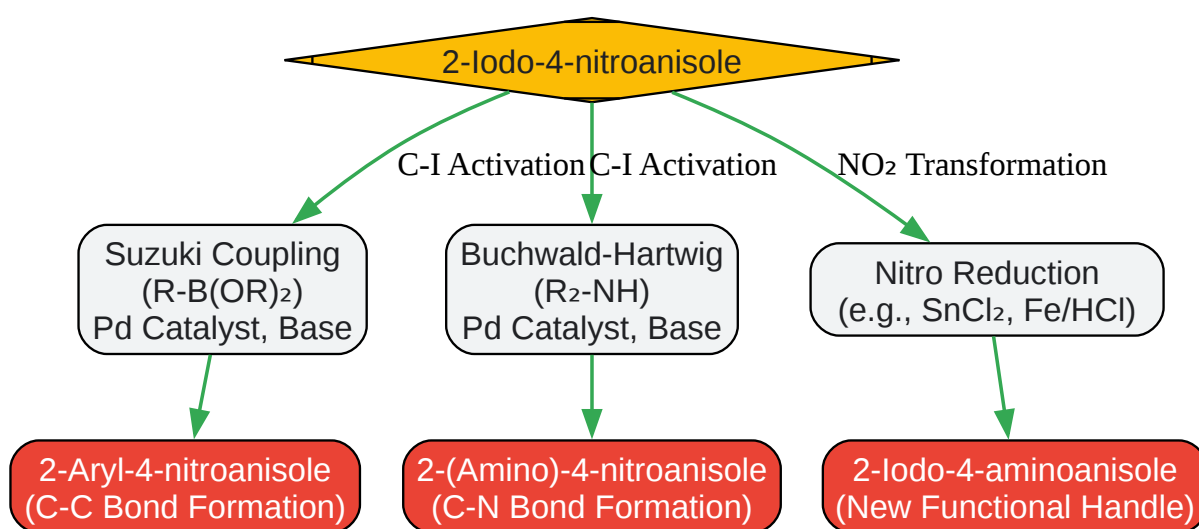
The crude product can be purified by silica gel column chromatography using an eluent system such as ethyl acetate/hexane to afford the high-purity target compound.^[9]

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of **2-Iodo-4-nitroanisole** stems from the distinct electronic contributions of its substituents.

- **Iodo Group (-I):** The carbon-iodine bond is relatively weak, making iodine an excellent leaving group. This site is the primary reactive handle for palladium-catalyzed cross-coupling reactions.^[1]

- Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a route to further functionalization.
- Methoxy Group (-OCH₃): This is an electron-donating group, which activates the ring, although its influence is moderated by the powerful nitro group.



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Caption: Figure 3: Key synthetic transformations of **2-Iodo-4-nitroanisole**.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and **2-Iodo-4-nitroanisole** is an excellent substrate due to the high reactivity of the C-I bond.^{[12][13]} This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.

Representative Protocol:

- Vessel Preparation: To a reaction vial, add **2-Iodo-4-nitroanisole** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).^{[14][15]}
- Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 0.05 equiv), or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).

[\[14\]](#)

- Solvent and Degassing: Add a suitable solvent (e.g., DMF, dioxane, toluene) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the residue by column chromatography to yield the 2-aryl-4-nitroanisole product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.[\[16\]](#)[\[17\]](#) This reaction couples the aryl iodide with a primary or secondary amine.

Representative Protocol:

- Vessel Preparation: In an oven-dried vial under an inert atmosphere, combine **2-Iodo-4-nitroanisole** (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos, BINAP), and a strong, non-nucleophilic base (e.g., KOt-Bu, Cs₂CO₃).[\[18\]](#)
- Solvent: Add an anhydrous solvent such as toluene or dioxane.
- Reaction: Heat the sealed vial to 80-110 °C with stirring. The progress is monitored by TLC or LC-MS.
- Work-up: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography.

Applications in Research and Drug Development

Nitroarenes are crucial components in many FDA-approved drugs and bioactive molecules.[19] [20] **2-Iodo-4-nitroanisole** serves as a precursor to a wide range of substituted anilines and biaryls that are key pharmacophores.

- **Scaffold for Medicinal Chemistry:** Following cross-coupling, the nitro group can be reduced to an aniline. This aniline can then be further functionalized via acylation, sulfonylation, or other reactions to build libraries of compounds for screening.
- **Intermediate for Dye Synthesis:** The resulting anilines are also precursors to azo dyes and other coloring agents.[21]
- **Material Science:** The biaryl structures synthesized via Suzuki coupling can be incorporated into organic electronics and polymers.

Safety, Handling, and Storage

Proper handling of **2-Iodo-4-nitroanisole** is essential due to its potential hazards.

Hazard Identification

- **Health Hazards:** Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Harmful if swallowed.[6][8]
- **Environmental Hazards:** Very toxic to aquatic life.[4]
- **Special Precautions:** Classified as a Dangerous Good for transport.[2]

Recommended Handling and PPE

- **Engineering Controls:** Use only in a well-ventilated area or in a chemical fume hood.[8]
- **Personal Protective Equipment (PPE):**
 - **Gloves:** Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
 - **Eye Protection:** Use safety glasses with side-shields or goggles.[22]

- Respiratory Protection: For nuisance exposures or when dust formation is possible, use an approved particle respirator (e.g., N95).[23]
- Skin Protection: Wear a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light.[6][24]
- Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

2-Iodo-4-nitroanisole (CAS 5399-03-1) is a powerful and versatile chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable starting material for the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables researchers to safely and effectively leverage this compound to advance projects in drug discovery, materials science, and chemical synthesis.

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